molecular formula C14H14F3N3O3 B2495764 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1797823-63-2

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide

Cat. No. B2495764
CAS RN: 1797823-63-2
M. Wt: 329.279
InChI Key: UJHPVYLVBMUACX-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.279. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole carboxamide derivatives , closely related to the compound , have been explored for their nematocidal activities against Meloidogyne incognita. These compounds, synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, exhibited good nematocidal activity despite weak fungicidal activity, highlighting their potential in agricultural applications (Zhao et al., 2017).

Chemical Synthesis and Antimicrobial Activities

A study on pyridine and thioamide derivatives , synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrated antimicrobial and anticancer activities . These compounds, following chalcone backbone synthesis, showed high cytotoxicity against the MCF-7 cell line, suggesting potential in pharmacological research (Zaki et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of thio- and furan-fused heterocycles like furopyranone, furopyrrolone, and thienopyrrolone derivatives from acid derivatives indicates a method for creating novel compounds with potential for diverse scientific applications. The target fused ring systems were achieved through intramolecular cyclization, offering insights into synthetic strategies that could apply to compounds like N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide (Ergun et al., 2014).

Decarboxylative Fluorination

A transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan-, pyrazole-, and thiophene-carboxylic acids, showcases a method for introducing fluorine atoms into heterocyclic compounds. This technique could be relevant for modifying compounds like the one of interest to enhance their properties for specific research applications (Yuan et al., 2017).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of many pyrazole derivatives . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis.

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c15-14(16,17)12-9-8-22-7-3-10(9)20(19-12)5-4-18-13(21)11-2-1-6-23-11/h1-2,6H,3-5,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHPVYLVBMUACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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